AC-Thr-ome

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

AC-Thr-ome can be synthesized through several methods. One common synthetic route involves the reaction of Methyl L-threoninate hydrochloride with Acetyl chloride in the presence of N-ethyl-N,N-diisopropylamine (DIPEA) in dichloromethane (DCM). The reaction is carried out at a temperature of 13°C, and the progress is monitored using thin-layer chromatography (TLC) with ninhydrin colorimetry . The product is then purified through batch column chromatography using a methanol and dichloromethane mixture (1:9 volume ratio) and vacuum dried to obtain a white powdery solid .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

AC-Thr-ome undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

AC-Thr-ome has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a substrate in enzymatic studies and protein modification research.

Medicine: this compound is investigated for its potential therapeutic properties and as a precursor in drug development.

Mechanism of Action

The mechanism of action of AC-Thr-ome involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of modified proteins or peptides. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Methyl N-acetyl-L-serinate: Similar in structure but derived from L-serine.

Methyl N-acetyl-L-valinate: Derived from L-valine and has different functional properties.

Uniqueness

AC-Thr-ome is unique due to its specific structural features and reactivity. Its hydroxyl group and acetylated amino group confer distinct chemical properties, making it suitable for various specialized applications .

Biological Activity

AC-Thr-ome, a compound of interest in the field of pharmacology, has garnered attention for its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Biological Activity

Biological activity refers to the effects that a compound has on living organisms, including its ability to modulate cellular processes, induce cell death, or promote survival. The biological activity of this compound can be assessed through various assays that evaluate its interaction with biological pathways.

This compound is believed to exert its effects through modulation of transcription factors (TFs), which play crucial roles in regulating gene expression in response to various stimuli. Studies utilizing the FACTORIAL system have demonstrated that this compound can alter TF activity profiles, indicating its potential as a modulator of cellular responses to stress and xenobiotics .

Case Studies

-

Cellular Response in HepG2 Cells :

In a study assessing the effects of this compound on HepG2 cells, it was found that prolonged exposure (24 hours) resulted in distinct TF activity profiles. The consensus TFAP signature revealed activation of oxidative stress-responsive pathways, suggesting that this compound may enhance cellular resilience against oxidative damage . -

Impact on HDAC Inhibition :

Another investigation focused on the effects of this compound as an HDAC inhibitor. The findings indicated that this compound produced invariant TFAPs across different cell types, highlighting its potential as a therapeutic agent in cancer treatment by modulating histone acetylation status .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Research Findings

Recent studies have highlighted the diverse biological activities associated with this compound:

- Oxidative Stress Modulation : this compound has shown promise in enhancing antioxidant defenses within cells, particularly through the activation of NRF2 pathways, which are crucial for cellular protection against oxidative damage .

- Histone Deacetylase (HDAC) Inhibition : The compound has been identified as a potent HDAC inhibitor, which can influence gene expression patterns relevant to cancer progression and treatment responses .

- Polypharmacological Effects : The ability of this compound to interact with multiple biological targets suggests it could be beneficial in treating complex diseases where multiple pathways are involved .

Properties

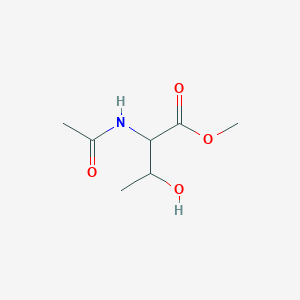

IUPAC Name |

methyl 2-acetamido-3-hydroxybutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c1-4(9)6(7(11)12-3)8-5(2)10/h4,6,9H,1-3H3,(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUINDAYECPXXNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC)NC(=O)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.